molecular formula C18H20N2O5S B5874378 2-methoxy-N-[3-(morpholine-4-sulfonyl)phenyl]benzamide

2-methoxy-N-[3-(morpholine-4-sulfonyl)phenyl]benzamide

Cat. No.: B5874378
M. Wt: 376.4 g/mol
InChI Key: CUTFKEQJCPJSJW-UHFFFAOYSA-N
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Description

2-methoxy-N-[3-(morpholine-4-sulfonyl)phenyl]benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a methoxy group, a morpholine ring, and a sulfonyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[3-(morpholine-4-sulfonyl)phenyl]benzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the methoxy group, and the attachment of the morpholine-4-sulfonyl group. One common method involves the following steps:

    Formation of Benzamide Core: The benzamide core can be synthesized through the reaction of aniline with benzoyl chloride in the presence of a base such as pyridine.

    Introduction of Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.

    Attachment of Morpholine-4-sulfonyl Group: The morpholine-4-sulfonyl group can be attached through a nucleophilic substitution reaction using morpholine and sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[3-(morpholine-4-sulfonyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Morpholine and sulfonyl chloride in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

2-methoxy-N-[3-(morpholine-4-sulfonyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxyethyl)-3-(morpholine-4-sulfonyl)benzamide
  • 2-methoxy-N-{4-(methylcarbamoyl)amino}benzamide

Uniqueness

2-methoxy-N-[3-(morpholine-4-sulfonyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methoxy-N-(3-morpholin-4-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-24-17-8-3-2-7-16(17)18(21)19-14-5-4-6-15(13-14)26(22,23)20-9-11-25-12-10-20/h2-8,13H,9-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTFKEQJCPJSJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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